[1-(3-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone
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Overview
Description
JWH 018 N-(3-methylbutyl) isomer is an analog of JWH 018, which itself is a mildly selective agonist of the central cannabinoid receptor (Ki = 8.9 nM) derived from the aminoalkylindole WIN 55,212-2 . there are currently no reports on the biological activity of this specific isomer. Researchers primarily use it for research and forensic applications.
Preparation Methods
The synthetic routes to JWH 018 N-(3-methylbutyl) isomer are not widely documented. it is typically synthesized through chemical reactions involving indole derivatives and naphthalenyl-methanone precursors. Industrial production methods are not well-established due to its limited use and research focus.
Chemical Reactions Analysis
Types of Reactions::
Substitution Reactions: JWH 018 N-(3-methylbutyl) isomer may undergo nucleophilic substitution reactions at various positions on the indole ring or the naphthalenyl-methanone moiety.
Oxidation and Reduction Reactions: These transformations can modify functional groups, affecting the compound’s properties.
Nucleophiles: Alkyl halides, amines, or other nucleophiles.
Oxidizing Agents: Examples include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:: The specific products formed depend on the reaction conditions and the position of substitution or modification. Detailed studies are needed to elucidate these products.
Scientific Research Applications
Chemistry: As a synthetic cannabinoid, it contributes to our understanding of structure-activity relationships.
Biology: Researchers study its effects on cannabinoid receptors and endocannabinoid signaling pathways.
Medicine: Although not directly used in medicine, insights from its research may inform drug development.
Forensics: Its detection and analysis play a role in forensic toxicology.
Mechanism of Action
The compound likely exerts its effects by binding to cannabinoid receptors (CB1 and CB2). Activation of these receptors modulates neurotransmitter release, affecting pain perception, appetite, and mood. Further studies are needed to fully understand its precise mechanism.
Comparison with Similar Compounds
JWH 018 N-(3-methylbutyl) isomer’s uniqueness lies in its specific alkyl chain length and substitution pattern. Similar compounds include JWH 018 and related synthetic cannabinoids.
Properties
IUPAC Name |
[1-(3-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-17(2)14-15-25-16-22(20-11-5-6-13-23(20)25)24(26)21-12-7-9-18-8-3-4-10-19(18)21/h3-13,16-17H,14-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNUROBSKAJPGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017298 |
Source
|
Record name | JWH-018 N-3-Methylbutyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346604-93-0 |
Source
|
Record name | JWH-018 N-3-Methylbutyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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